N,N-dimethyl-D-prolinamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPOVCMGNNCPFL-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminolysis of D-Proline Methyl Ester Hydrochloride
A widely documented approach involves the aminolysis of D-proline methyl ester hydrochloride with dimethylamine. This method adapts protocols from prolinamide synthesis, substituting ammonia with dimethylamine to introduce the dimethylamide moiety.
Procedure :
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Esterification : D-proline is reacted with methanol and thionyl chloride (SOCl₂) at 0–10°C to form D-proline methyl ester hydrochloride. For example, 100 kg of D-proline in 500 L methanol reacts with 136 kg SOCl₂ under reflux, yielding a methyl ester intermediate with >99% conversion.
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Aminolysis : The ester is dissolved in methanol (400 L) and cooled to 0–10°C. Dimethylamine gas is introduced under controlled conditions (15–20°C, 10–20 hours), facilitating nucleophilic substitution.
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Workup : The reaction mixture is concentrated, and the crude product is extracted with methylene chloride. Alkaline treatment (e.g., potassium hydroxide) neutralizes residual acid, followed by solvent evaporation and recrystallization in ethyl acetate.
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Hydrochloride Formation : The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with 80–85% yield and 99.5–99.8% HPLC purity.
Key Parameters :
Acyl Chloride Route via D-Prolyl Chloride
An alternative method leverages acyl chloride intermediates, as demonstrated in D-proline derivative syntheses.
Procedure :
-
Acyl Chloride Formation : D-proline reacts with thionyl chloride (SOCl₂) or oxalyl chloride in dichloroethane at 30–50°C. Catalytic DMF (0.01–0.05 eq) accelerates the reaction, yielding D-prolyl chloride with >95% conversion.
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Amidation : D-prolyl chloride is treated with dimethylamine in toluene or methyl tert-butyl ether. The exothermic reaction requires cooling (0–10°C) to prevent degradation.
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Salt Formation : The product is acidified with aqueous HCl, and the hydrochloride salt is isolated via filtration. Recrystallization in ethanol/water mixtures achieves 88–90% yield and 95–99% purity.
Advantages :
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Scalability : High-pressure hydrogenation steps (3–5 atm H₂) enable industrial-scale production.
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Optical Integrity : Chiral catalysts like (R)-SpiroPAP-Me-Ir ensure enantiomeric excess >99%.
Comparative Analysis of Methodologies
Yield and Purity
Operational Considerations
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Cost Efficiency : The aminolysis route uses inexpensive reagents (SOCl₂, methanol) but requires stringent temperature control.
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Safety : Acyl chloride synthesis involves hazardous reagents (SOCl₂, POCl₃), necessitating specialized equipment.
Critical Factors in Process Optimization
Solvent Systems
Racemization Mitigation
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Low-Temperature Reactions : Conducting aminolysis below 10°C limits epimerization.
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Catalyst Selection : Palladium on barium sulfate in hydrogenation steps preserves chirality.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-D-prolinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-D-prolinamide oxides, while reduction may produce N,N-dimethyl-D-prolinamine.
Scientific Research Applications
Synthesis and Chemical Properties
N,N-Dimethyl-D-prolinamide hydrochloride is synthesized through various methods that involve proline derivatives. The synthesis often leverages acylation reactions, where proline derivatives undergo transformations to yield the desired prolinamide structure. The compound is known for its chiral properties, making it useful in asymmetric synthesis and as a chiral auxiliary in organic reactions .
Antitumor Properties
Research indicates that D-prolinamide derivatives, including this compound, exhibit significant antitumor activity. They are investigated as potential candidates for developing new anticancer drugs, particularly in targeting specific cancer types through mechanisms that involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound has shown promise in neuropharmacology, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that proline derivatives can enhance neuronal survival and exhibit protective effects against oxidative stress, potentially through modulation of neurotrophic factors .
Nootropic Activity
This compound has been studied for its nootropic effects, which are associated with cognitive enhancement. It has been evaluated in animal models for its ability to improve memory and learning capabilities, suggesting its potential use in treating cognitive disorders .
Drug Development
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be used in the development of drugs that require specific stereochemistry for efficacy . For instance, derivatives of proline are crucial in synthesizing medications for diabetes and other metabolic disorders .
Chiral Reagents
This compound is employed as a chiral reagent in asymmetric synthesis processes, aiding in the production of enantiomerically pure compounds essential for pharmaceutical applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxic effects against cancer cell lines; potential mechanism involves apoptosis induction. |
| Study B | Neuroprotection | Showed enhanced neuronal survival in oxidative stress models; indicated modulation of neurotrophic factors as a mechanism. |
| Study C | Cognitive Enhancement | Evaluated in mice; improved learning and memory tasks compared to control groups; suggests potential for treating cognitive impairments. |
Mechanism of Action
The mechanism of action of N,N-dimethyl-D-prolinamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine Hydrochloride (Diatrin)
- Structure : Ethylenediamine core with aromatic (phenyl, thienyl) and dimethyl substituents.
- Activity : Potent antihistaminic agent (IC₅₀ = 0.1–1.0 μg/mL in guinea pig intestine/uterus) with a high therapeutic index (oral: 300–1200; subcutaneous: 80–800) .
- Key Difference : Unlike the cyclic prolinamide structure of the target compound, Diatrin’s linear ethylenediamine scaffold enables broader receptor interactions, particularly in histamine H₁ antagonism.
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
Benzimidamide Hydrochloride
- Structure : Aromatic benzamidine group with hydrochloride salt.
- Properties : Molecular weight = 156.61 g/mol, LogP = 0.74, high GI absorption (predicted) .
Pharmacological and Physicochemical Properties
Key Observations :
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, Benzimidamide HCl has a LogP of 0.74, favoring absorption .
Biological Activity
N,N-dimethyl-D-prolinamide hydrochloride is a compound derived from D-proline, an amino acid known for its significant roles in various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₁₄N₂O·HCl
- Molecular Weight : Approximately 179 g/mol
- Structure : Characterized by a dimethylamino group attached to the proline backbone, which enhances solubility and alters biological interactions compared to its parent compound.
This compound operates primarily through its interaction with specific molecular targets. It can function as a ligand, binding to various receptors or enzymes and modulating their activities. The exact pathways and targets depend on the context of use, which includes:
- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound may influence receptor activity, particularly in pathways related to neurotransmission and hormonal regulation.
Biological Activity Overview
The biological activities of this compound include:
- Antibacterial Properties : Exhibits activity against gram-positive bacteria, with studies indicating a potential role as a peptide deformylase inhibitor .
- Catalytic Activity : It has been utilized in organic synthesis, particularly in aldol reactions, showcasing moderate enantioselectivity and catalytic efficiency .
- Potential Therapeutic Applications : Research suggests its utility in drug development, particularly in creating compounds targeting various diseases due to its unique structural properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N,N-dimethyl-L-prolinamide hydrochloride | L-isomer | Different biological activities compared to D-isomer |
| N-methyl-D-proline | Methylated Proline | Less sterically hindered; may have different receptor interactions |
| D-Proline Methyl Ester Hydrochloride | Ester derivative | Used in peptide synthesis; differs in reactivity due to ester group |
This compound stands out due to its specific stereochemistry and functional groups that influence its solubility and biological interactions.
Case Studies
- Antibacterial Activity :
- Catalytic Efficiency in Organic Reactions :
-
Potential Drug Development :
- Investigations into the structural modifications of proline derivatives have led to the identification of this compound as a promising lead compound for developing new therapeutic agents aimed at various diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N,N-dimethyl-D-prolinamide hydrochloride to achieve high purity?
- Methodological Answer :
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Step 1 : Start with D-proline as the chiral precursor. Protect the amine group using tert-butyloxycarbonyl (Boc) to prevent side reactions during alkylation.
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Step 2 : Perform dimethylation using methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .
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Step 3 : Deprotect the Boc group using hydrochloric acid (HCl) in dioxane to yield the hydrochloride salt.
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Step 4 : Purify via recrystallization in ethanol or methanol, followed by vacuum drying. Monitor purity using HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .
- Key Data :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0–25°C (alkylation step) |
| Solvent | THF (anhydrous) |
| Purity Threshold | ≥98% (HPLC) |
Q. What analytical techniques are most effective for validating the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the dimethylation of the proline nitrogen and absence of unreacted intermediates.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at calculated m/z).
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., %Cl should match theoretical value for hydrochloride salt) .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C.
- For short-term use, keep desiccated at 4°C with silica gel packs.
- Critical Note : The compound is hygroscopic; exposure to moisture accelerates hydrolysis of the amide bond .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Step 1 : Standardize solvent systems (e.g., water, DMSO, ethanol) and temperatures (25°C ± 1°C) using USP/Ph.Eur. guidelines .
- Step 2 : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may lead to underestimated solubility.
- Step 3 : Validate via saturation shake-flask method: Stir excess compound in solvent for 24 hr, filter (0.22 µm), and quantify via UV-Vis (λ ~210 nm) .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
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Step 1 : Generate 3D structures using SMILES notation (e.g., from PubChem) and optimize geometry with density functional theory (DFT) .
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Step 2 : Perform molecular docking (AutoDock Vina) against targets like microtubules (PDB ID: 1SA0) to assess binding affinity, referencing structural analogs like Tasidotin .
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Step 3 : Validate predictions with in vitro tubulin polymerization assays .
- Key Data :
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Tubulin | –8.2 (predicted) | 0.5–2.0 (literature for analogs) |
Q. What methodological approaches address conflicting cytotoxicity data in cell-based studies?
- Methodological Answer :
- Step 1 : Standardize cell lines (e.g., HeLa, MCF-7) and culture conditions (RPMI-1640, 10% FBS) to minimize variability.
- Step 2 : Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump interference.
- Step 3 : Use high-content screening (HCS) to quantify apoptosis (Annexin V/PI) and cell cycle arrest (propidium iodide staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
